(S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
This compound is a chiral amino-ketone derivative featuring a pyrrolidine core substituted with a cyclopropyl-methyl-amino group. The cyclopropyl moiety introduces conformational rigidity, which may enhance binding specificity compared to bulkier or more flexible substituents .
Properties
IUPAC Name |
(2S)-2-amino-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-8-4-5-12(17)9-16(3)11-6-7-11/h10-13H,4-9,15H2,1-3H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJINVRGEKFDBW-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, often referred to as AM97832, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula: C14H27N3O
- Molecular Weight: 255.38 g/mol
- CAS Number: 89009-81-4
The compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. It has been studied for its potential as a modulator of the central nervous system, particularly in the context of neuropsychiatric disorders.
Neurotransmitter Modulation
Research indicates that (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one may influence the release and uptake of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions. This modulation suggests potential applications in treating conditions like depression and anxiety.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related pyrrolidine derivatives, suggesting that (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one may also possess similar properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These values indicate strong antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
1. Neuropharmacological Study
A study conducted on animal models demonstrated that administration of (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one resulted in significant improvements in depressive-like behaviors. The results were measured using the forced swim test and tail suspension test, indicating its potential as an antidepressant agent.
2. Antimicrobial Efficacy
Another investigation focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The results showed that it effectively inhibited bacterial growth within hours of exposure, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Future Directions
The promising biological activities exhibited by (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one warrant further exploration. Future research should focus on:
- Clinical Trials: To assess safety and efficacy in humans.
- Mechanistic Studies: To elucidate the precise pathways through which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1), focusing on substituent variations and their implications:
| Compound | CAS Number | Molecular Formula | Key Substituents | Molecular Weight |
|---|---|---|---|---|
| (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one | Not provided | C₁₉H₂₉N₃O | Cyclopropyl-methyl-amino on pyrrolidine | ~315.46* |
| (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one | 1254927-47-3 | C₁₉H₃₁N₃O | Benzyl-isopropyl-amino on pyrrolidine | 317.47 |
| (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one | Not provided | C₂₀H₂₉N₃O | Benzyl-cyclopropyl-amino on piperidine | ~323.47* |
| (S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one | 1354029-15-4 | C₁₉H₂₉N₃O | Benzyl-cyclopropyl-amino on pyrrolidine | 315.46 |
*Estimated based on molecular formula.
Key Observations :
Substituent Effects: The cyclopropyl-methyl-amino group in the target compound balances steric hindrance and lipophilicity. In contrast, analogs with benzyl-isopropyl (CAS 1254927-47-3) or benzyl-cyclopropyl (CAS 1354029-15-4) groups introduce bulkier aromatic (benzyl) or branched (isopropyl) moieties, which may reduce metabolic stability or increase off-target interactions . The piperidine core in one analog () introduces a six-membered ring, altering conformational flexibility compared to the five-membered pyrrolidine in the target compound .
Stereochemical Considerations :
- All compounds share (S,S) stereochemistry at critical positions, suggesting similar binding modes to chiral targets. However, the spatial arrangement of substituents (e.g., cyclopropyl vs. benzyl) could differentially influence enantioselectivity .
Physicochemical Properties :
Hypothetical Pharmacological Implications
- Benzyl-containing analogs (e.g., CAS 1354029-15-4) are likely optimized for high-affinity receptor binding due to aromatic π-π interactions but may suffer from rapid hepatic clearance .
- The target compound’s cyclopropyl-methyl group may reduce metabolic degradation (cyclopropane rings resist oxidation) while maintaining moderate lipophilicity, a favorable trait for central nervous system (CNS) penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
